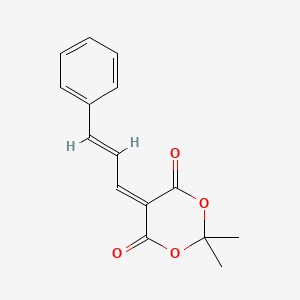

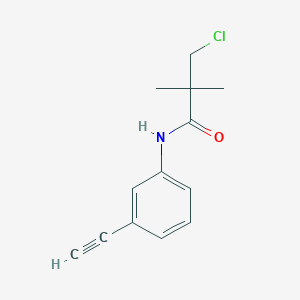

![molecular formula C20H21N5O4 B2506098 Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 896816-71-0](/img/structure/B2506098.png)

Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzimidazole derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multistep reaction starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. The process involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. Further reactions with various carboxylic acids led to the formation of the final compounds, which were then tested for their antioxidant and antimicrobial activities .

In another study, 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized by acetylating 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethylamine and formamide in the presence of 1,4-dioxane. The resulting compounds were then refluxed with urea and sodium ethoxide to yield the title compounds. These compounds were characterized and screened for antimicrobial activity against various bacteria .

Lastly, a one-pot multicomponent reaction was described for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates. This synthesis utilized aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, offering advantages such as high yields and short reaction times .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic and elemental analysis data. The studies did not provide detailed molecular structure analysis in the abstracts, but it can be inferred that the compounds possess complex structures with multiple functional groups, which are likely responsible for their biological activities. The presence of benzimidazole rings and various substituents such as aryl groups and thioacetates suggests a high degree of structural diversity among the synthesized molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and involve the formation of Schiff's bases, acetylation, and multicomponent reactions. The use of homogeneous catalysts such as Ni(NO3)2.6H2O indicates a focus on efficiency and selectivity in the synthesis process. The reactions are designed to introduce various functional groups that are expected to contribute to the biological activity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly discussed in the abstracts. However, the studies mention the use of spectroscopic methods for characterization, which suggests that the compounds have distinct spectroscopic signatures. The antimicrobial and antioxidant activities of these compounds imply that they interact with biological systems, which is indicative of their chemical reactivity. The quantitative structure–activity relationships (QSAR) and molecular docking studies indicate that the physical and chemical properties of these compounds are closely related to their biological activities .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Study on Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : This study explored the crystal structure of a compound similar to the one you're interested in, which helped in understanding its physical and chemical properties (Li et al., 2015).

Chemical Synthesis and Reactions

- Facile Route to Imidazo[1,2-a]quinolines : This research investigated the interaction of compounds like the one with substituted acetonitriles, leading to the synthesis of imidazo[1,2-A]quinoline derivatives (Iminov et al., 2008).

- Synthesis of Imidazole Derivatives : A study synthesized various imidazole derivatives, providing insight into chemical processes related to your compound of interest (Sharma et al., 2004).

Antioxidant and Antimicrobial Activities

- Antioxidant and Antimicrobial Properties : Research explored the antioxidant and antimicrobial activities of derivatives similar to the compound , indicating potential biomedical applications (Bassyouni et al., 2012).

Pharmacokinetics and Tissue Distribution

- Study on a Novel ALK5 Inhibitor : This research examined the pharmacokinetics and tissue distribution of a compound structurally related to the one you're interested in, indicating its potential as an anti-fibrosis drug (Kim et al., 2008).

Synthesis and Biological Activity

- Synthesis of 1,3,4-Oxadiazole Compounds : This study focused on synthesizing new compounds derived from 1H-imidazole and evaluated their biological activity, highlighting the potential of such compounds in various applications (Al-badrany et al., 2019).

Propiedades

IUPAC Name |

methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-12-13(2)25-16-17(21-19(25)23(12)10-14-8-6-5-7-9-14)22(3)20(28)24(18(16)27)11-15(26)29-4/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHCMUCCTOAZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

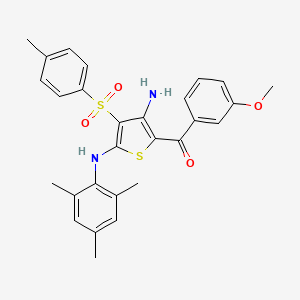

![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)

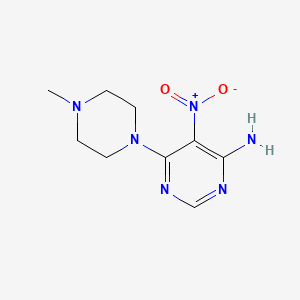

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

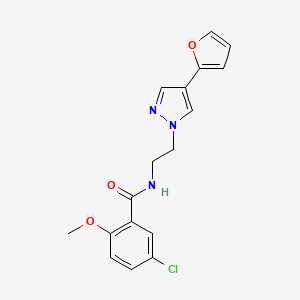

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)